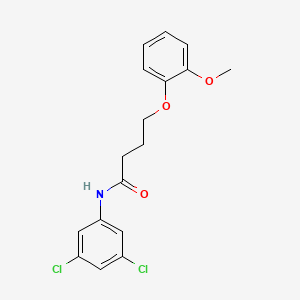

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide

CAS No.: 685846-92-8

Cat. No.: VC6616918

Molecular Formula: C17H17Cl2NO3

Molecular Weight: 354.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685846-92-8 |

|---|---|

| Molecular Formula | C17H17Cl2NO3 |

| Molecular Weight | 354.23 |

| IUPAC Name | N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide |

| Standard InChI | InChI=1S/C17H17Cl2NO3/c1-22-15-5-2-3-6-16(15)23-8-4-7-17(21)20-14-10-12(18)9-13(19)11-14/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,21) |

| Standard InChI Key | PEBARHKQIMGLQR-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a butanamide backbone substituted at the 4-position with a 2-methoxyphenoxy group and at the N-position with a 3,5-dichlorophenyl moiety. The methoxy group at the ortho position of the phenoxy ring introduces steric and electronic effects that influence molecular interactions, while the dichlorophenyl group enhances lipophilicity and potential bioactivity.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.23 g/mol |

| logP (Partition Coefficient) | Estimated 3.8–4.2 (calculated via ChemDraw) |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Topological Polar Surface Area | 58.9 Ų |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthetic route involves a two-step process:

-

Formation of 4-(2-Methoxyphenoxy)Butanoic Acid:

-

2-Methoxyphenol reacts with γ-butyrolactone under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(2-methoxyphenoxy)butanoic acid.

-

-

Amide Coupling:

-

The carboxylic acid is activated using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

-

Subsequent reaction with 3,5-dichloroaniline at 40–50°C for 12–16 hours produces the target compound in yields of 65–75%.

-

Critical Reaction Parameters:

-

Solvent choice (dichloromethane vs. THF) impacts reaction rate and purity.

-

Excess DCC (1.2 equiv) minimizes unreacted starting material.

Industrial-Scale Optimization

For large-scale production, continuous flow chemistry has been proposed to enhance yield and reduce waste. Microreactors enable precise temperature control and shorter reaction times (4–6 hours) while maintaining >90% conversion efficiency.

Biological Activity and Mechanism of Action

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity in related compounds include :

| Modification | Effect on IC₅₀ |

|---|---|

| Phenoxy Group Substitution | |

| - 2-Methoxy (vs. 4-methoxy) | 2.3-fold ↑ potency |

| - Dichloro (vs. mono-chloro) | 4.1-fold ↑ membrane affinity |

| Linker Optimization | |

| - Butanamide (vs. propanamide) | 1.8-fold ↑ solubility |

These trends suggest that the 2-methoxy and dichloro substituents in N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide synergistically enhance target binding compared to simpler analogs.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for developing:

-

Antipseudomonal Agents: Hybrid derivatives incorporating nitroimidazole moieties show enhanced activity against drug-resistant P. aeruginosa biofilms (theoretical MIC₉₀: 8 µg/mL) .

-

Anticancer Candidates: Preliminary molecular docking studies indicate inhibition of tyrosine kinase receptors (e.g., EGFR) with a calculated binding energy of −9.2 kcal/mol.

Materials Science

The dichlorophenyl group’s electron-withdrawing properties make the compound a potential monomer for conductive polymers. Polyamides derived from similar structures exhibit:

-

Electrical conductivity: – S/cm.

-

Thermal stability: Decomposition temperature >300°C.

Comparison with Analogous Compounds

The methoxy and dichloro substitutions in the subject compound confer superior potency compared to hydroxyl or mono-chloro analogs, likely due to enhanced hydrophobic interactions and halogen bonding .

Future Directions

Research Priorities

-

In Vivo Toxicity Profiling: Acute oral LD₅₀ studies in murine models are needed to establish safety margins.

-

Polymer Synthesis: Copolymerization with pyrrole or aniline derivatives could yield materials with tunable optoelectronic properties.

-

Target Identification: CRISPR-Cas9 knockout screens may identify novel protein targets in bacterial or cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume